Carzinophilin is produced by the actinomycete Micromonospora species, which are known for their ability to synthesize bioactive compounds. The compound was first isolated in the 1970s and has since been the focus of numerous synthetic studies aimed at understanding its structure-activity relationship and enhancing its therapeutic efficacy.
Carzinophilin belongs to the class of compounds known as polyketides, which are characterized by their complex structures and diverse biological activities. It is specifically categorized under antitumor antibiotics due to its ability to inhibit cancer cell growth.
The synthesis of carzinophilin has been extensively studied, with various approaches developed to create its complex structure. The synthetic strategies often involve multi-step reactions that build the molecule from simpler precursors.
The synthesis often utilizes techniques such as silica gel column chromatography for purification and various spectroscopic methods (NMR, MS) for structural confirmation. Reaction conditions are optimized for yield and selectivity, with some methods employing microwave-assisted synthesis to enhance efficiency .
Carzinophilin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The core structure includes a bicyclic system that is essential for its interaction with biological targets.
The molecular formula of carzinophilin is C20H24N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its molecular weight is approximately 392.48 g/mol. The stereochemistry is crucial for its activity, with specific configurations influencing binding affinity to cellular targets.
Carzinophilin undergoes various chemical reactions that are pivotal for its synthesis and modification. Key reactions include:
The reactions typically require specific reagents under controlled conditions to achieve high yields and selectivity. For example, using diethyl bromomalonate in Eschenmoser coupling reactions has proven effective in creating critical intermediates .
Carzinophilin exerts its antitumor effects primarily through DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells.
Studies have shown that carzinophilin can induce DNA damage through the formation of cross-links between DNA strands, leading to apoptosis in cancer cells. This mechanism is similar to other known antitumor agents but is distinguished by its unique binding properties .
Carzinophilin is typically presented as a yellowish powder with low solubility in water but higher solubility in organic solvents such as methanol and dimethyl sulfoxide.
Carzinophilin has been investigated for several applications:
Carzinophilin (later identified as azinomycin B) stands as a historically significant antitumor antibiotic originating from Streptomyces species. Characterized by its unique bifunctional alkylating capabilities, this compound targets DNA through interstrand cross-links (ICLs), inducing potent cytotoxicity. Its structural complexity—featuring reactive epoxide and aziridine moieties—enables sequence-specific DNA adduct formation, positioning it as a compelling tool for studying DNA damage responses and anticancer drug design. While clinical translation has been limited by stability challenges, carzinophilin remains invaluable for probing molecular mechanisms of DNA repair and alkylation-based cytotoxicity [1] [5] [6].
Carzinophilin was first isolated in 1954 from Streptomyces strains by Japanese researchers screening soil microorganisms for antitumor activity. Early studies reported its remarkable ability to inhibit sarcoma cells in murine models, prompting its designation "carzinophilin" (from carcinoma + philos, "affinity for cancer") [7]. For decades, structural ambiguity persisted due to its instability and complex reactivity. In 1986, an identical compound named azinomycin B was characterized from a different Streptomyces strain. Comparative analyses confirmed structural identity, leading to the dual nomenclature (carzinophilin = azinomycin B) now standard in scientific literature [1]. The delayed resolution of its architecture—finally elucidated as containing epoxide and aziridine electrophiles—highlighted challenges in studying highly reactive natural products [5] [9].
Table 1: Key Milestones in Carzinophilin Characterization
Year | Event | Significance |
---|---|---|
1954 | Isolation from Streptomyces sp. | First report of potent antitumor activity against murine sarcoma models |
1986 | Rediscovery as "azinomycin B" | Structural reidentification; confirmation of bifunctional alkylating capability |
1990s | DNA cross-link sequencing studies | Defined sequence specificity (5'-GNT/GNC) for interstrand cross-linking |
2019 | AziN endonuclease discovery in S. sahachiroi | Elucidated self-resistance mechanism in producer strains |
Carzinophilin production is primarily attributed to the genus Streptomyces, notably Streptomyces sahachiroi (ATCC 33158) and Streptomyces griseofuseus. These soil-dwelling, filamentous bacteria are renowned for their metabolic versatility, capable of generating >70% of clinically used antibiotics and numerous cytotoxins [8]. Genomic analyses reveal that Streptomyces spp. dedicate 12–15% of their genomes to secondary metabolite clusters, enabling synthesis of structurally complex agents like carzinophilin. Self-resistance mechanisms in producer strains involve specialized enzymes (e.g., DNA glycosylase Orf1/AlkZ and endonuclease AziN), which repair carzinophilin-induced DNA lesions or sequester the compound [3]. This intrinsic resistance highlights evolutionary adaptations to auto-toxicity and positions Streptomyces as a reservoir for DNA-targeting warheads with therapeutic potential [1] [3] [6].
Carzinophilin belongs to a rare class of natural products featuring coupled electrophilic sites: a strained aziridine ring and a highly reactive epoxide. This architecture enables bifunctional DNA alkylation:
Table 2: Key Functional Groups in Carzinophilin
Functional Group | Role in DNA Alkylation | Reactivity |
---|---|---|
Aziridine ring | Initial nucleophilic attack at guanine-N7 | Protonation enhances ring-opening by nucleophiles |
Epoxide | Secondary cross-link to adenine/guanine | Strain-driven electrophilicity; base-sensitive |
Bicyclic core | Spatial positioning of electrophiles | Enforces optimal distance (≈3.4Å) for DNA cross-links |
The molecular scaffold incorporates a rigid polyketide-derived bicyclic system that pre-organizes the reactive groups for efficient DNA cross-linking. This structural motif is shared with synthetic alkylating agents (e.g., nitrogen mustards), but carzinophilin’s natural chirality and steric constraints confer precise sequence selectivity absent in synthetics [2] [5] [9].
Carzinophilin’s primary mechanism—DNA interstrand cross-linking (ICL)—induces catastrophic DNA damage:
Table 3: DNA Cross-Linking Features of Carzinophilin
Feature | Molecular Detail | Biological Consequence |
---|---|---|
Cross-link specificity | 5'-GNT / 5'-GNC sequences | Site-specific DNA damage; exploitable for targeted therapy |
Alkylation sites | Guanine-N7 (initial), Adenine-N7/Guanine-N7 (cross-link) | Major groove adducts; blocks DNA-processing enzymes |
Repair susceptibility | Sensitive to nucleotide excision repair (NER), Fanconi anemia pathway | Repair defects enhance cytotoxicity; synthetic lethality potential |
Though its clinical use is restricted by chemical instability and systemic toxicity, carzinophilin remains a paradigm for DNA-alkylating drug design. Current research focuses on:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: